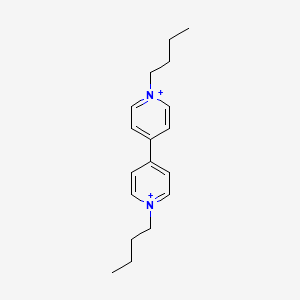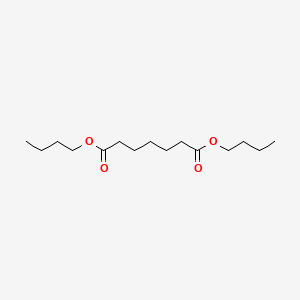
Dibutyl pimelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl pimelate: is an organic compound belonging to the class of esters. It is derived from pimelic acid and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutyl pimelate can be synthesized through the esterification of pimelic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of pimelic acid to this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of pimelic acid and butanol in the presence of an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. The product is purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Dibutyl pimelate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce pimelic acid and butanol.
Oxidation: Under oxidative conditions, this compound can be converted to pimelic acid.
Reduction: this compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Pimelic acid and butanol.
Oxidation: Pimelic acid.
Reduction: Alcohol derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Dibutyl pimelate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: In biological research, this compound is used to study the metabolic pathways of esters and their interactions with enzymes.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
Mecanismo De Acción
Mechanism of Action: The mechanism by which dibutyl pimelate exerts its effects involves its interaction with specific molecular targets. In biological systems, it is metabolized by esterases to produce pimelic acid and butanol. These metabolites can then participate in various biochemical pathways.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of esters.
Biochemical Pathways: The metabolites of this compound can enter the citric acid cycle and other metabolic pathways.
Comparación Con Compuestos Similares
Diethyl pimelate: Another ester of pimelic acid, but with ethyl groups instead of butyl groups.
Dibutyl phthalate: A similar ester but derived from phthalic acid instead of pimelic acid.
Uniqueness: Dibutyl pimelate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to diethyl pimelate provides different solubility and reactivity characteristics. Compared to dibutyl phthalate, this compound has a different acid backbone, leading to variations in its applications and interactions in chemical reactions.
Propiedades
Número CAS |
51238-94-9 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
dibutyl heptanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-5-12-18-14(16)10-8-7-9-11-15(17)19-13-6-4-2/h3-13H2,1-2H3 |
Clave InChI |
IQYKLRJIMOPPKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCCCCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
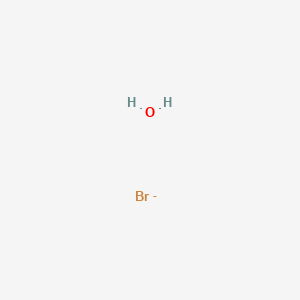
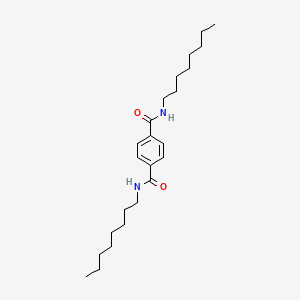
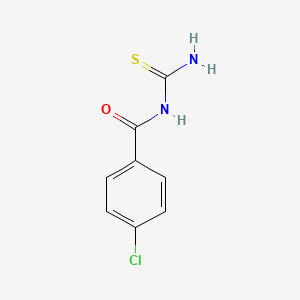
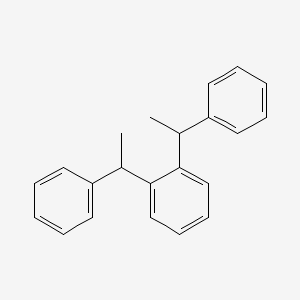
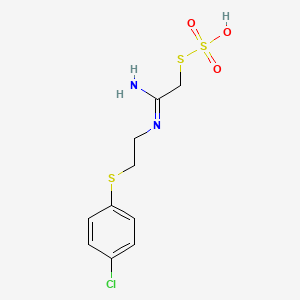

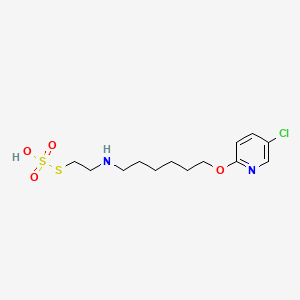

![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
